N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a complex organic compound known for its multi-ring structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin core: : This step typically requires the condensation of appropriate starting materials under controlled conditions.
Attachment of the morpholinyl and methylsulfanyl groups: : These functional groups are introduced through nucleophilic substitution reactions.
Introduction of the thiophene ring: : This is usually achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.
Industrial Production Methods
Scaling up the production of this compound requires optimization of reaction conditions to improve yield and purity. Typical industrial methods include continuous flow synthesis and use of automated synthesizers to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : The carbonyl groups within the structure can be reduced to alcohols under suitable conditions.
Substitution: : The aromatic rings within the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted using a variety of reagents depending on the desired substitution, such as halogenating agents or organometallic compounds.
Major Products
The major products from these reactions vary but can include sulfoxides, primary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide has several significant applications:
Medicinal Chemistry: : Investigated for its potential as a kinase inhibitor, offering therapeutic benefits in oncology and chronic inflammation.
Biochemistry: : Used in the study of protein interactions and as a probe for signaling pathways.
Industrial Applications: : Utilized as a building block in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets, such as protein kinases. It inhibits their activity by binding to the active site, thereby blocking substrate access and subsequent signaling pathways. This inhibition can modulate cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
When compared to other kinase inhibitors, N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which provide a distinct pharmacophore profile. Similar compounds include:
N-{2-(6-bromo-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl}-2-(thiophen-2-yl)acetamide
N-{2-[6-(methylsulfonyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
These variations highlight the nuanced differences in chemical properties and biological activity.
This compound remains an active area of research with ongoing studies exploring its full potential and applications.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c1-27-18-21-16(23-6-8-26-9-7-23)14-12-20-24(17(14)22-18)5-4-19-15(25)11-13-3-2-10-28-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHWYBTIPCCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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